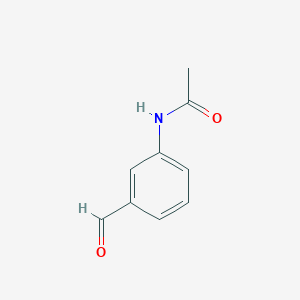

n-(3-Formylphenyl)acetamide

描述

Overview of N-(3-Formylphenyl)acetamide’s Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

In the realm of modern organic synthesis, this compound serves as a valuable intermediate. The presence of both a nucleophilic amide and an electrophilic aldehyde on the same aromatic ring allows for a diverse range of chemical transformations. The aldehyde group can readily participate in reactions such as Wittig olefinations, aldol (B89426) condensations, and reductive aminations, enabling the extension of the carbon skeleton and the introduction of new functional groups. ncert.nic.in Simultaneously, the acetamide (B32628) group can influence the reactivity and regioselectivity of these reactions and can be a precursor to other functionalities.

From a medicinal chemistry perspective, the aromatic amide-aldehyde scaffold is of significant interest. Amide bonds are fundamental components of many pharmaceuticals, contributing to their biological activity and metabolic stability. nih.gov Aromatic aldehydes are also known to be reactive pharmacophores, capable of forming Schiff bases with biological nucleophiles like amino groups in proteins. researchgate.net The combination of these two groups in this compound presents opportunities for the design and synthesis of novel therapeutic agents. For instance, derivatives of similar aromatic aldehydes have been investigated for their potential in treating various diseases. evitachem.com

Historical Perspectives on Related Aromatic Amide-Aldehyde Motifs in Chemical Literature

The synthesis and study of aromatic compounds containing both amide and aldehyde functionalities have a long history in chemical literature. Early research often focused on the fundamental reactivity of these bifunctional molecules and the development of synthetic methods to access them. The Gattermann and Vilsmeier-Haack reactions, for example, have been historically important for the formylation of activated aromatic rings, including those bearing amide substituents. A comprehensive review of the synthesis of aromatic aldehydes was published in 1946, highlighting the foundational methods of the time. acs.org

The development of milder and more selective reagents has been a continuous effort. For instance, the use of manganese(III) acetate (B1210297) has emerged as a valuable tool in organic synthesis, offering mild and economically viable reaction conditions. rsc.org The synthesis of amide bonds has also evolved significantly, with modern methods focusing on efficiency and sustainability, including catalytic processes that operate at room temperature. nih.gov These advancements have paved the way for more complex and targeted syntheses involving aromatic amide-aldehyde motifs.

Current Research Landscape and Identified Knowledge Gaps for this compound

The current research landscape for this compound and related compounds is vibrant, with a focus on developing novel synthetic methodologies and exploring their potential applications. Recent studies have demonstrated the synthesis of various amide derivatives under mild and environmentally friendly conditions, such as using visible light photocatalysis. organic-chemistry.org The one-pot synthesis of complex scaffolds from simple starting materials is also a key area of investigation, aiming to improve efficiency and reduce waste. wisdomlib.org

Despite these advances, specific and in-depth research focused solely on this compound remains somewhat limited. Much of the available literature discusses its properties and reactivity in the context of broader studies on aromatic amides or aldehydes. A significant knowledge gap exists in the comprehensive evaluation of its biological activity profile and its potential as a lead compound in drug discovery. Furthermore, while spectroscopic data are available, a detailed crystallographic analysis of this compound, which would provide valuable insights into its solid-state conformation and intermolecular interactions, is not widely reported in the literature. nih.gov

Research Objectives and Scope within the Academic Study of this compound

The academic study of this compound is driven by several key objectives. A primary goal is to expand its synthetic utility by exploring new and efficient reactions that leverage its bifunctional nature. This includes the development of novel catalytic systems and the synthesis of a diverse library of derivatives for biological screening.

Another important objective is to thoroughly characterize its physicochemical properties. This encompasses detailed spectroscopic analysis and, ideally, single-crystal X-ray diffraction to elucidate its three-dimensional structure. nih.gov Understanding these fundamental properties is crucial for predicting its reactivity and interactions in different chemical and biological environments.

Finally, a significant aim of ongoing and future research is to investigate the medicinal chemistry potential of this compound and its derivatives. This involves screening for a wide range of biological activities, identifying potential molecular targets, and understanding the structure-activity relationships to guide the design of more potent and selective compounds. The development of quinoline-based compounds with antimicrobial properties serves as an example of how heterocyclic aromatic compounds are being explored for therapeutic applications. juniperpublishers.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9NO2 | nih.govchemicalbook.com |

| Molecular Weight | 163.17 g/mol | nih.govchemicalbook.com |

| CAS Number | 59755-25-8 | nih.govchemicalbook.com |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | 97% | sigmaaldrich.com |

Spectroscopic Data of this compound and Related Compounds

| Technique | Data (for related compounds) | Reference |

|---|---|---|

| 1H NMR | Chemical shifts for various N-(substituted-phenyl)-acetamides have been reported, with aromatic protons typically appearing in the range of 7.0-8.0 ppm and the N-H proton signal varying depending on the substituent. | znaturforsch.com |

| 13C NMR | Chemical shifts for the carbonyl carbon in N-aryl-acetamides are typically observed around 168-171 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. | znaturforsch.comrsc.org |

| IR Spectroscopy | Characteristic peaks for the amide group include the N-H stretch (around 3300 cm-1) and the C=O stretch (around 1660 cm-1). The aldehyde C=O stretch is expected around 1700 cm-1. | rsc.org |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 163, corresponding to the molecular weight of the compound. | rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-formylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKWZUVMKBNTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292641 | |

| Record name | n-(3-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59755-25-8 | |

| Record name | 59755-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-formylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for N 3 Formylphenyl Acetamide

Catalytic Syntheses of N-(3-Formylphenyl)acetamide

Homogeneous Catalysis in Carbon-Nitrogen and Carbon-Carbon Bond Formation

The construction of the core this compound structure relies on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Homogeneous catalysis offers a powerful tool for achieving these transformations with high efficiency and selectivity.

The amide bond in this compound is a critical C-N linkage. While direct acylation of 3-aminobenzaldehyde (B158843) is a common method, alternative approaches utilizing homogeneous catalysis are continuously being developed to improve yields and reaction conditions. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming C-N bonds, although specific application to this compound synthesis from precursors like 3-bromobenzaldehyde (B42254) and acetamide (B32628) would require further investigation. These methods often involve the use of a palladium catalyst in conjunction with a suitable ligand and a base.

The formyl group represents a key C-C bond. While often introduced via oxidation of a corresponding alcohol, its formation can also be envisioned through hydroformylation of an appropriate aryl halide or triflate. Homogeneous rhodium or palladium catalysts are typically employed for such transformations, which introduce a formyl group directly onto the aromatic ring.

Heterogeneous Catalysis for Sustainable Production

In the pursuit of more sustainable and industrially viable processes, heterogeneous catalysis has emerged as a compelling alternative to homogeneous systems for the synthesis of this compound and its precursors. Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often enhanced stability under process conditions. google.com

For example, the selective oxidation of 3-aminobenzyl alcohol to 3-aminobenzaldehyde, a direct precursor to this compound, can be achieved using solid-supported oxidizing agents or metal nanoparticles immobilized on inert supports. These heterogeneous catalysts can facilitate the reaction under milder conditions and with higher selectivity compared to their homogeneous counterparts, minimizing the formation of byproducts.

The development of robust and recyclable heterogeneous catalysts for the amidation of 3-formylbenzoic acid or its derivatives with an amine source also presents a promising avenue for the sustainable production of this compound. Solid acid or base catalysts can effectively promote this transformation, eliminating the need for corrosive reagents and simplifying product purification.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals like this compound. This paradigm shift emphasizes the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency.

Solvent-Free and Aqueous Reaction Media Utilization

A key tenet of green chemistry is the minimization or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. To this end, research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water.

Solvent-free synthesis of this compound could potentially be achieved by reacting 3-aminobenzaldehyde with acetic anhydride (B1165640) directly, possibly with microwave irradiation to accelerate the reaction. researchgate.net This approach significantly reduces waste and simplifies product isolation.

Alternatively, conducting the synthesis in aqueous media presents an attractive green alternative. The acylation of 3-aminobenzaldehyde in water, while challenging due to the low aqueous solubility of the reactants, could be facilitated by the use of phase-transfer catalysts or water-soluble acylating agents. Successful implementation would offer substantial environmental and safety benefits.

Atom Economy and Renewable Resource Integration

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a fundamental principle of green chemistry. numberanalytics.com Syntheses with high atom economy are inherently less wasteful. The direct amidation of 3-aminobenzaldehyde with acetic anhydride to form this compound and acetic acid as the only byproduct is an example of a reaction with good atom economy.

Advanced Reaction Technologies in this compound Production

The adoption of advanced reaction technologies can lead to significant improvements in the efficiency, safety, and scalability of chemical processes. Flow chemistry, in particular, has garnered considerable attention for the production of fine chemicals and active pharmaceutical ingredients (APIs). newdrugapprovals.org

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. nih.govalmacgroup.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and often leading to higher yields and selectivities. almacgroup.com

The synthesis of this compound via the acylation of 3-aminobenzaldehyde could be readily adapted to a flow process. The reactants would be continuously pumped and mixed in a heated reaction coil or a packed-bed reactor containing a solid-supported catalyst. This setup allows for rapid reaction optimization, facile scaling by extending the operation time or by "numbering-up" (using multiple reactors in parallel), and enhanced safety, especially when dealing with exothermic reactions. almacgroup.com Furthermore, in-line purification techniques can be integrated into the flow system, leading to a streamlined and automated production process. newdrugapprovals.org

| Parameter | Batch Reaction | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer | Can be inefficient, especially in multiphasic systems | Highly efficient, promoting faster reaction rates |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes at any given time |

| Scalability | Often requires re-optimization | Readily scalable by extending run time or numbering-up |

| Process Control | More challenging to maintain precise control | Precise control over temperature, pressure, and residence time |

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation in organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. In the context of N-acylation reactions, microwave-assisted methods offer a significant improvement over conventional heating protocols, often leading to drastic reductions in reaction times, from hours to mere minutes, and frequently enabling reactions under solvent-free conditions. researchgate.netajrconline.org While specific literature detailing the microwave-assisted synthesis of this compound is not extensively documented, a robust methodology can be extrapolated from established protocols for the microwave-promoted acylation of anilines and other primary amines. mdpi.comnih.govresearchgate.net

The synthesis of this compound via this approach would logically involve the reaction of 3-aminobenzaldehyde with a suitable acetylating agent, such as acetic anhydride, under the influence of microwave irradiation. This direct amidation is a prime candidate for microwave heating due to the polarity of the reactants, which allows for efficient energy absorption and rapid, uniform heating of the reaction mixture.

In a typical procedure, equimolar amounts of 3-aminobenzaldehyde and acetic anhydride would be combined, potentially with a catalytic amount of a Lewis acid or in the absence of any catalyst, and subjected to microwave irradiation. mdpi.comnih.gov The reaction can often be conducted without a solvent, adhering to the principles of green chemistry by minimizing waste. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the purification of the desired product, this compound, is generally straightforward.

The advantages of this approach are highlighted by numerous studies on analogous systems. For instance, the microwave-assisted acetylation of various amines has been shown to proceed with high efficiency and significantly reduced reaction times compared to traditional methods. nih.gov The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) has been reported to facilitate direct amidation between carboxylic acids and amines under microwave conditions, although many acetylations with acetic anhydride proceed efficiently without a catalyst. mdpi.comnih.govnih.gov

The following data table illustrates the typical conditions and outcomes for microwave-assisted N-acetylation of various anilines, providing a strong basis for the expected results in the synthesis of this compound.

| Amine | Acetylating Agent | Catalyst/Solvent | Microwave Power | Time (min) | Yield (%) | Reference |

| Aniline (B41778) | Acetic Anhydride | None (Solvent-free) | 340 W | 10 | High | ajrconline.org |

| 4-Aminophenylacetic acid | Acetic Acid | None | - | 60 | 100 | researchgate.net |

| Various Amines | Chloroacetyl chloride | Triethylamine / Acetonitrile (B52724) | - | 120-180 | - | nih.gov |

| Aniline | Formic Acid | Lewis Acids (e.g., ZnCl2) | - | - | >90 | researchgate.net |

This table demonstrates the general efficiency of microwave-assisted N-acetylation reactions, suggesting that the synthesis of this compound would likely proceed rapidly and in high yield under similar conditions. The precise optimization of parameters such as microwave power and irradiation time would be a standard part of the experimental design to maximize the yield and purity of the final product.

Advanced Spectroscopic and Solid State Structural Elucidation of N 3 Formylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(3-Formylphenyl)acetamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR methods provides a comprehensive picture of its atomic arrangement, connectivity, and conformational dynamics.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Derivations

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aldehyde, aromatic, amide, and methyl protons. A sharp singlet observed at approximately 9.99 ppm is characteristic of the aldehydic proton (CHO). The aromatic region, between 7.45 and 8.02 ppm, shows a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring. A broad singlet around 7.70 ppm is assigned to the amide (N-H) proton, and a sharp singlet at 2.23 ppm corresponds to the three protons of the acetyl methyl group (CH₃). chemicalbook.com

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The aldehydic carbonyl carbon resonates significantly downfield at 192.2 ppm, while the amide carbonyl carbon appears at 168.9 ppm. The aromatic carbons produce signals in the 120.5 to 139.1 ppm range, with the carbon attached to the formyl group (C3) and the carbon attached to the acetamido group (C1) being deshielded due to the electron-withdrawing nature of these substituents. The methyl carbon of the acetyl group gives a signal at a characteristic upfield position of 24.8 ppm. chemicalbook.com

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 9.99 | s | 1H | CHO | - |

| 8.02 - 7.98 | m | 1H | Ar-H | - |

| 7.92 - 7.86 | m | 1H | Ar-H | - |

| 7.70 | s | 1H | N-H | - |

| 7.63 | d | 1H | Ar-H | 7.6 |

| 7.54 - 7.45 | m | 1H | Ar-H | - |

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 192.2 | C=O (aldehyde) |

| 168.9 | C=O (amide) |

| 139.1 | Ar-C |

| 137.3 | Ar-C |

| 130.0 | Ar-C |

| 125.9 | Ar-C |

| 125.8 | Ar-C |

| 120.5 | Ar-C |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are essential for unambiguously assigning these signals and understanding the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings (²J, ³J, and sometimes ⁴J). For this compound, COSY would be crucial for tracing the connectivity of the protons on the aromatic ring, showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal at 2.23 ppm to the methyl carbon at 24.8 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J to ⁴J) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations for this molecule would include:

The aldehyde proton (9.99 ppm) to the aromatic carbons C2, C3, and C4.

The amide proton (7.70 ppm) to the amide carbonyl carbon (168.9 ppm) and aromatic carbons C1 and C2/C6.

The methyl protons (2.23 ppm) to the amide carbonyl carbon (168.9 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could confirm the meta substitution pattern by showing spatial proximity between the formyl proton and the H2 proton of the aromatic ring. It could also reveal information about the preferred conformation around the amide bond by showing correlations between the N-H proton and the aromatic protons at positions 2 and 4. researchgate.net

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The amide bond (C-N) in this compound has a partial double-bond character due to resonance, which restricts rotation around this bond. This can lead to the existence of two planar conformers (s-cis and s-trans), which may interconvert at a rate that is slow on the NMR timescale.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are the primary method for investigating such conformational exchange phenomena. nih.gov By analyzing the changes in the line shape of signals from nuclei close to the rotating bond as a function of temperature, it is possible to determine the rate of exchange and the activation energy (ΔG‡) for the rotational barrier.

For this compound, a DNMR study would likely focus on the signals of the aromatic protons ortho to the acetamido group (H2 and H4). At low temperatures, where rotation is slow, separate signals for the s-cis and s-trans conformers might be observed. As the temperature is increased, these signals would broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into a time-averaged signal at higher temperatures. While specific experimental data for this compound is not published, rotational barriers for similar simple amides are typically in the range of 15-20 kcal/mol. nih.gov

Vibrational Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Assignment

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. These bands arise from the vibrations of specific bonds within the molecule.

The most prominent bands are expected in the following regions:

N-H Stretching: A moderate to sharp band is expected around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aldehydic C-H stretch often presents as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: Two strong carbonyl absorption bands are key features. The aldehydic C=O stretch is typically found around 1700 cm⁻¹. The amide I band (primarily C=O stretch) is expected at a lower wavenumber, typically between 1650 and 1680 cm⁻¹, due to resonance effects.

N-H Bending (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching, appears as a strong absorption between 1515 and 1570 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to skeletal vibrations of the benzene ring.

C-N Stretching (Amide III band): This vibration is coupled with others and appears in the 1250-1350 cm⁻¹ region.

Expected FTIR Characteristic Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend, C-N stretch (Amide II) | Amide |

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Polymorph Analysis

Raman spectroscopy is a complementary vibrational technique to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a significant change in polarizability are strong in the Raman spectrum, whereas vibrations causing a large change in dipole moment are strong in the FTIR spectrum. For this compound, the symmetric vibrations of the benzene ring and the C=C bonds are expected to produce strong Raman signals.

A key application of Raman spectroscopy in the solid state is the analysis of polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs have distinct crystal lattice structures, which can lead to subtle but measurable differences in their vibrational spectra. Raman spectroscopy is particularly sensitive to these lattice vibrations (phonons), which appear at low frequencies (typically below 200 cm⁻¹). Therefore, comparing the Raman spectra of different batches of solid this compound can be a rapid and non-destructive method to identify the presence of different polymorphs or to monitor for polymorphic transformations under various conditions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to study the electronic properties of molecules. They provide insights into the nature of chromophores, electronic transitions, and the influence of the molecular environment on the excited states.

The molecular structure of this compound incorporates two primary chromophoric systems: the acetanilide (B955) moiety and the benzaldehyde (B42025) moiety. The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from these groups.

The main electronic transitions responsible for UV absorption in this molecule are π → π* and n → π* transitions.

π → π Transitions:* These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring and the carbonyl groups (both formyl and amide) are the primary sites for these transitions. The conjugation between the phenyl ring and the formyl group, as well as the interaction with the acetamido group, influences the energy and intensity of these absorptions.

n → π Transitions:* These are lower-energy, lower-intensity transitions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the formyl and amide groups) to a π* antibonding orbital. These transitions are often observed as a shoulder on the main π → π* absorption band.

The acetamido group (-NHCOCH₃) acts as an activating group (auxochrome) that can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene ring. Conversely, the formyl group (-CHO) is a deactivating group (chromophore) that also extends the conjugation, typically resulting in a red shift of the primary absorption bands. The meta-substitution pattern prevents direct resonance interaction between the electron-donating acetamido group and the electron-withdrawing formyl group, leading to less pronounced spectral shifts compared to its ortho- and para-isomers.

While specific experimental spectra for this compound are not widely reported in peer-reviewed literature, the expected absorption maxima can be estimated based on its constituent parts. Benzaldehyde typically shows a strong π → π* band around 245 nm and a weak n → π* band around 280 nm. Acetanilide absorbs around 240 nm. nist.gov Therefore, this compound would be predicted to have a complex absorption profile with significant bands in the 240-300 nm range.

Information regarding the fluorescence properties of this compound is scarce in scientific literature. Generally, aromatic aldehydes are not strongly fluorescent. However, the presence of the acetamido group could potentially modulate its emission properties. Detailed experimental studies would be required to determine its quantum yield and emission characteristics.

Solvatochromism is the change in the absorption or emission spectrum of a substance when it is dissolved in different solvents of varying polarity. wikipedia.org This phenomenon provides valuable information about the change in dipole moment of the molecule upon electronic excitation.

Bathochromic Shift (Red Shift): Occurs with increasing solvent polarity if the excited state is more polar than the ground state. This is common for π → π* transitions.

Hypsochromic Shift (Blue Shift): Occurs with increasing solvent polarity if the ground state is more polar than the excited state. This is often observed for n → π* transitions.

For this compound, the n → π* transition of the carbonyl groups would be expected to exhibit a hypsochromic shift in polar, protic solvents (like ethanol (B145695) or water) due to the stabilization of the non-bonding electrons in the ground state via hydrogen bonding with the solvent. wikipedia.org The more intense π → π* transitions are likely to show a bathochromic shift with increasing solvent polarity, as the π* excited state is generally more polar and thus better stabilized by polar solvents. nih.gov

Systematic studies involving a range of solvents with different properties (e.g., polarity, hydrogen bonding capability) would be necessary to fully map the solvatochromic behavior of this compound, which can be analyzed using models like the Kamlet-Taft or Catalan solvent scales. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. It is also used to elucidate molecular structure through fragmentation analysis.

ESI and APCI are soft ionization techniques that allow for the analysis of thermally labile molecules with minimal fragmentation in the source.

Electrospray Ionization (ESI): This technique is ideal for polar molecules and generates ions directly from a solution. nih.gov For this compound, ESI would likely produce the protonated molecule, [M+H]⁺, in positive ion mode or the deprotonated molecule, [M-H]⁻, in negative ion mode. Given its molecular formula C₉H₉NO₂, the theoretical monoisotopic mass of the neutral molecule is 163.06333 Da. nih.gov HRMS-ESI would be used to confirm this elemental composition by measuring the mass of the [M+H]⁺ ion (164.07116 Da) or [M-H]⁻ ion (162.05568 Da) with an accuracy typically within 5 ppm.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, volatile compounds. It involves ionizing the analyte in the gas phase via corona discharge. researchgate.net Similar to ESI, APCI would be expected to generate the protonated molecule [M+H]⁺. It can sometimes induce more in-source fragmentation compared to ESI.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₉H₉NO₂ | 163.06333 |

| [M+H]⁺ | C₉H₁₀NO₂⁺ | 164.07116 |

| [M+Na]⁺ | C₉H₉NNaO₂⁺ | 186.05312 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. nih.gov

Proposed Fragmentation Pathways for [C₉H₁₀NO₂]⁺ (the [M+H]⁺ ion):

Loss of Ketene (B1206846): A common fragmentation for acetanilides is the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the acetamido group, which would yield a fragment ion corresponding to protonated 3-aminobenzaldehyde (B158843) at m/z 122.06.

Loss of Acetyl Radical and CO: Cleavage of the amide C-N bond can lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43.02, though the formation of the larger fragment is typically more favorable.

Cleavage of the Formyl Group: Loss of the formyl radical (-CHO, 29.00 Da) or carbon monoxide (CO, 28.00 Da) from the protonated molecule can also occur.

Table 2: Predicted Major MS/MS Fragments for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Fragment m/z (Da) |

|---|---|---|---|

| 164.07 | Ketene (C₂H₂O) | C₇H₈NO⁺ | 122.06 |

| 164.07 | Water (H₂O) | C₉H₈NO⁺ | 146.06 |

This predictive analysis is crucial for identifying the compound in complex mixtures using techniques like LC-MS/MS, even without a reference standard, by searching for characteristic neutral losses and fragment ions. mdpi.comnih.gov

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available literature. A related structure, N-(3-hydroxyphenyl)acetamide, has been analyzed, revealing hydrogen-bonded networks in the solid state. researchgate.net

Should suitable single crystals of this compound be grown, a crystallographic analysis would provide invaluable data. Key insights would include:

Molecular Conformation: The dihedral angles between the phenyl ring and the acetamido and formyl substituents would be precisely determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. It is highly probable that intermolecular hydrogen bonds would be observed, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygens (from both the amide and formyl groups) acting as acceptors. These interactions would likely link the molecules into chains or sheets.

Planarity: The degree of planarity of the entire molecule could be assessed.

The successful crystallographic elucidation would provide a benchmark for computational models and a deeper understanding of the compound's solid-state properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminobenzaldehyde |

| Acetanilide |

| Benzaldehyde |

Bond Lengths, Bond Angles, and Torsional Angles Analysis

In the absence of experimental data for this compound, we can predict the expected bond lengths and angles based on the known values for its constituent functional groups: the acetamido group (-NHCOCH₃) and the formylphenyl group (-C₆H₄CHO).

The geometry of the acetamido group is well-characterized. For instance, in acetanilide, a related compound, the C-N bond of the amide linkage typically exhibits a length of approximately 1.35-1.40 Å, which is shorter than a typical C-N single bond due to resonance delocalization of the nitrogen lone pair with the carbonyl group. The C=O double bond is expected to be around 1.22-1.24 Å. The bond angles around the nitrogen and the carbonyl carbon are anticipated to be close to 120°, consistent with sp² hybridization.

The phenyl ring is expected to have C-C bond lengths of approximately 1.39-1.40 Å, characteristic of an aromatic system. The C-C-C bond angles within the ring should be close to 120°. The formyl group (CHO) attached to the phenyl ring will have a C=O bond length of approximately 1.21 Å and a C-H bond length of about 1.10 Å.

Interactive Data Table: Predicted Bond Parameters for this compound

| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |

| C(amide)-N | 1.35 - 1.40 | C(phenyl)-N-C(amide) | ~120 |

| C(amide)=O | 1.22 - 1.24 | N-C(amide)-C(methyl) | ~120 |

| C(phenyl)-C(phenyl) | 1.39 - 1.40 | C(phenyl)-C(phenyl)-C(phenyl) | ~120 |

| C(phenyl)-C(formyl) | 1.48 - 1.52 | C(phenyl)-C(formyl)=O | ~120 |

| C(formyl)=O | ~1.21 | ||

| C(formyl)-H | ~1.10 |

Note: These are predicted values based on analogous structures and require experimental verification.

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The crystal packing of this compound would be primarily dictated by hydrogen bonding and other non-covalent interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Therefore, it is highly probable that the molecules in the solid state would form hydrogen-bonded networks.

A common motif for secondary amides is the formation of chains or tapes via N-H···O=C hydrogen bonds. In these arrangements, the amide group of one molecule interacts with the amide group of a neighboring molecule. The formyl group also contains a carbonyl oxygen which can act as a hydrogen bond acceptor. This could lead to more complex, three-dimensional hydrogen-bonding networks, potentially involving C-H···O interactions with the aromatic and methyl protons.

Advanced Chiroptical Spectroscopy (if chiral derivatives are synthesized or studied)

As there are no reports of chiral derivatives of this compound, this section remains speculative.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Should a chiral derivative of this compound be synthesized, for example, by introducing a chiral center in the acetyl group or by resolving a chiral atropisomer (if sterically hindered rotation around the C(phenyl)-N bond exists), CD spectroscopy could be employed to determine its absolute configuration.

The chromophores in this compound, namely the phenyl ring, the carbonyl of the formyl group, and the amide group, are all capable of producing a CD signal if they are in a chiral environment. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the spatial arrangement of these groups and could be used to assign the stereochemistry by comparison with empirical rules or with quantum chemical calculations of the theoretical CD spectrum.

Computational Chemistry and Theoretical Investigations of N 3 Formylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in determining the electronic landscape and intrinsic properties of N-(3-Formylphenyl)acetamide. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by minimizing the molecule's energy. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

The optimization process reveals that the molecule is not perfectly planar. The acetamido group and the formyl group, being substituents on the phenyl ring, can exhibit slight out-of-plane rotations to alleviate steric strain. The planarity of the amide bond itself is a key feature, crucial for understanding the molecule's electronic properties.

Table 1: Predicted Geometric Parameters for this compound (Analogous Data) This table presents representative data from DFT calculations on structurally similar molecules like N-acetyl-m-toluidine and substituted benzaldehydes.

| Parameter | Predicted Value |

| C-N (amide) bond length | ~1.36 Å |

| C=O (amide) bond length | ~1.23 Å |

| C=O (aldehyde) bond length | ~1.21 Å |

| C-C (phenyl) bond lengths | ~1.39 - 1.41 Å |

| Dihedral Angle (Phenyl-Amide) | ~20-30° |

| Dihedral Angle (Phenyl-Formyl) | ~0-15° |

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for predicting electronic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark values for properties such as dipole moment and polarizability. These properties are critical for understanding the molecule's interactions with other molecules and with external electric fields. For this compound, these calculations would highlight the molecule's polar nature, with significant charge separation arising from the electronegative oxygen and nitrogen atoms of the formyl and acetamido groups.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the acetamido group. Conversely, the LUMO is likely to be centered on the electron-withdrawing formyl group and the carbonyl of the amide. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, influencing its reactivity and spectroscopic properties.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Analogous Data) This table presents representative data from FMO analysis of structurally similar molecules.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can explore the full range of conformations a molecule can adopt.

The key sources of flexibility in this compound are the rotations around the single bonds connecting the acetamido and formyl groups to the phenyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying different rotational isomers (rotamers) and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. The planarity of the molecule is a balance between the stabilizing effects of conjugation and the destabilizing effects of steric hindrance.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation. MD simulations can explicitly include solvent molecules (such as water or organic solvents) to study these effects. For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. Hydrogen bonding between the solvent and the amide and formyl groups will also play a crucial role in determining the preferred conformation in solution. The simulations can reveal how the solvent shell organizes around the solute and how this organization affects the conformational equilibrium.

Spectroscopic Property Prediction via Computational Methods

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical validation of experimental data and aiding in spectral assignment.

Theoretical NMR Chemical Shift Calculations and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. Theoretical calculations, typically using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, a comparative analysis between theoretically calculated and experimentally measured NMR spectra would be invaluable. This process involves optimizing the molecule's geometry at a given level of theory and then calculating the shielding tensors for each nucleus. These theoretical values, when correlated with experimental shifts, can confirm structural assignments and provide confidence in the computational model. However, to date, no such comparative studies have been published for this specific compound.

Vibrational Frequency Calculations and Spectral Assignment

A detailed computational analysis of this compound would allow for the precise assignment of each vibrational band to specific motions within the molecule, such as the C=O stretches of the amide and aldehyde groups, N-H bending, and aromatic ring vibrations. This would resolve ambiguities in experimental spectral interpretation. Regrettably, specific computational studies detailing the vibrational frequencies and spectral assignments for this compound are absent from the scientific literature.

Reaction Mechanism and Transition State Studies

Computational chemistry offers profound insights into how chemical reactions occur by mapping out the potential energy surface that connects reactants, intermediates, transition states, and products.

Identification of Reaction Pathways and Energy Barriers

The synthesis of this compound, for instance, from 3-aminobenzaldehyde (B158843) and an acetylating agent, involves a series of chemical steps. Computational studies can model this reaction, identifying the most energetically favorable pathway. By calculating the energies of reactants, products, and transition states, the activation energy, or energy barrier, for each step can be determined. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions. Theoretical explorations of the reaction pathways leading to the formation of this compound have not yet been reported.

Elucidation of Reaction Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reaction intermediates. These intermediates are often difficult to detect experimentally. Computational modeling can predict the structure and stability of potential intermediates along a reaction pathway. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying these transient species is key to a complete mechanistic understanding. As with other areas of its computational chemistry, the elucidation of reaction intermediates involving this compound through theoretical methods remains an open area for research.

Chemical Reactivity and Reaction Mechanisms of N 3 Formylphenyl Acetamide

Reactions at the Aldehyde Moiety

The aldehyde group (formyl group) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. It can also undergo oxidation and reduction. The presence of the acetamido group at the meta position has a minor electronic influence on the aldehyde's reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.

Cyanohydrin Formation: N-(3-Formylphenyl)acetamide is expected to react with a source of cyanide ions, typically from hydrogen cyanide (HCN) or salts like sodium cyanide (NaCN), to form a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Imine Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. For example, reaction with aniline (B41778) would produce N-(3-((phenylimino)methyl)phenyl)acetamide. The formation of a thiosemicarbazone from 3-acetamidobenzaldehyde has been reported, which is a specific type of imine formation. chemicalbook.comchemicalbook.com

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This compound can react with reagents like diethyl malonate or malononitrile (B47326) under basic conditions (e.g., piperidine) to yield an α,β-unsaturated product after dehydration.

Table 1: Nucleophilic Addition Reactions at the Aldehyde Moiety

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Cyanohydrin Formation | NaCN, H₂SO₄ | N-(3-(1-hydroxy-1-cyanoethyl)phenyl)acetamide |

| Imine Formation | Aniline, H⁺ | N-(3-((phenylimino)methyl)phenyl)acetamide |

| Knoevenagel Condensation | Diethyl malonate, Piperidine | Diethyl 2-((3-acetamidophenyl)methylene)malonate |

Oxidation and Reduction Reactions

Oxidation to Carboxylic Acid: The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, forming 3-acetamidobenzoic acid. ontosight.ai Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The reaction of electron-rich benzaldehydes with Oxone and sodium bromide can also lead to oxidation to the corresponding methyl ester in methanol (B129727) or undergo bromodecarbonylation. mdma.ch

Reduction to Alcohol: Conversely, the aldehyde can be reduced to a primary alcohol, yielding N-(3-(hydroxymethyl)phenyl)acetamide. This is a common transformation achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether, followed by an aqueous workup.

Table 2: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | 3-Acetamidobenzoic acid |

| Reduction | NaBH₄, Methanol | N-(3-(hydroxymethyl)phenyl)acetamide |

Olefinations

Olefination reactions are powerful methods for forming carbon-carbon double bonds from carbonyl compounds.

Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent). This compound will react with an ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the corresponding alkene, in this case, N-(3-vinylphenyl)acetamide. The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. It generally provides excellent stereoselectivity, favoring the formation of the (E)-alkene. Reacting this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) would yield the (E)-cinnamyl ester derivative.

Table 3: Olefination Reactions at the Aldehyde Moiety

| Reaction Name | Reagent(s) | Expected Product | Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide, Base | N-(3-vinylphenyl)acetamide | Depends on ylide stability |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | Ethyl (E)-3-(3-acetamidophenyl)acrylate | Typically E-selective |

Reactions at the Amide Moiety

The amide functional group is considerably less reactive than the aldehyde. The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. However, under certain conditions, the amide can undergo hydrolysis or reactions at the nitrogen atom.

Hydrolysis of the Amide Linkage

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide into its constituent carboxylic acid and amine.

Acidic Hydrolysis: Heating the compound in the presence of a strong acid, such as aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water leads to the cleavage of the amide bond, yielding 3-aminobenzaldehyde (B158843) and acetic acid.

Basic Hydrolysis: Alternatively, heating with a strong base like aqueous sodium hydroxide (B78521) (NaOH) initiates the reaction through the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. The resulting tetrahedral intermediate collapses to form a carboxylate and an amine. A final protonation step during workup gives 3-aminobenzaldehyde and acetic acid.

Table 4: Hydrolysis of the Amide Moiety

| Condition | Reagent(s) | Products |

|---|---|---|

| Acidic | HCl (aq), Heat | 3-Aminobenzaldehyde, Acetic acid |

| Basic | NaOH (aq), Heat | 3-Aminobenzaldehyde, Acetic acid (as sodium acetate (B1210297) before workup) |

N-Alkylation and N-Acylation Reactions

Directly reacting the amide nitrogen is challenging due to its low nucleophilicity.

N-Alkylation: While difficult, N-alkylation of amides is possible and has been achieved using alcohols in the presence of various catalysts. rsc.orgnih.govresearchgate.net These methods often proceed via a "hydrogen autotransfer" mechanism where the alcohol is first oxidized to an aldehyde in situ, which then condenses with the amide, followed by reduction. nih.govresearchgate.net For this compound, this would require chemoselective conditions to avoid reactions with the existing formyl group. A more traditional approach involves deprotonating the amide with a very strong base (e.g., NaH) to form the corresponding anion (an amidate), which can then act as a nucleophile towards an alkyl halide.

N-Acylation: The N-acylation of an existing amide to form an imide is generally an unfavorable process. It typically requires highly reactive acylating agents and forcing conditions. The synthesis usually proceeds more efficiently by first hydrolyzing the amide to the amine and then performing a controlled acylation.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to functionalization through several key reaction types, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The nature of the substituents already present on the ring—the electron-withdrawing formyl group and the electron-donating acetamido group—plays a crucial role in directing the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution Reactions with Regioselectivity Analysis

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing new functional groups onto the benzene ring. The regioselectivity of these reactions on this compound is governed by the directing effects of the existing substituents. The acetamido group (-NHCOCH₃) is an ortho-, para-director and an activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. Conversely, the formyl group (-CHO) is a meta-director and a deactivating group due to its electron-withdrawing nature.

When this compound undergoes electrophilic aromatic substitution, the position of the incoming electrophile is determined by the interplay of these directing effects. The acetamido group strongly favors substitution at the positions ortho and para to it (C2, C4, and C6). The formyl group directs incoming electrophiles to the positions meta to it (C2 and C6). Therefore, the positions ortho to the acetamido group and meta to the formyl group (C2 and C6) are the most activated and likely sites for substitution. The para position to the acetamido group (C4) is also activated, but to a lesser extent due to the deactivating effect of the formyl group at the adjacent C3 position.

A detailed analysis of the resonance structures of the arenium ion intermediates formed during electrophilic attack at the different positions can further rationalize the observed regioselectivity. youtube.comyoutube.comlibretexts.org Attack at the ortho and para positions to the acetamido group allows for resonance stabilization where the positive charge is delocalized onto the nitrogen atom, a highly favorable arrangement. Attack at the meta position does not allow for this type of stabilization. youtube.comyoutube.comlibretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Directing Effect of Acetamido Group (-NHCOCH₃) | Directing Effect of Formyl Group (-CHO) | Overall Likelihood of Substitution |

| C2 | Ortho (Activating) | Meta (Deactivating) | High |

| C4 | Para (Activating) | Ortho (Deactivating) | Moderate |

| C5 | Meta (Deactivating) | Para (Deactivating) | Low |

| C6 | Ortho (Activating) | Meta (Deactivating) | High |

Transition Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Derivatives

To further functionalize the aromatic ring, this compound can be first halogenated to introduce a leaving group suitable for transition metal-catalyzed cross-coupling reactions. For instance, electrophilic bromination would be expected to occur preferentially at the C2 or C6 positions, yielding the corresponding aryl bromide. nih.gov This aryl halide can then serve as a substrate in a variety of powerful bond-forming reactions.

Commonly employed transition metal catalysts for these transformations include palladium, nickel, and copper complexes. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. For example, a Suzuki coupling with an organoboron reagent could introduce a new alkyl or aryl group, while a Buchwald-Hartwig amination could install a new nitrogen-based substituent. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these cross-coupling reactions. rsc.orgnih.gov

Intramolecular Cyclization and Heterocycle Formation

The presence of both a formyl group and an acetamido group on the same molecule makes this compound an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Condensation Reactions Leading to Fused Ring Systems

Intramolecular condensation reactions can lead to the formation of fused ring systems. For example, under appropriate conditions, the nitrogen of the acetamido group can act as a nucleophile, attacking the electrophilic carbon of the formyl group. This type of reaction, often acid or base-catalyzed, can lead to the formation of six-membered heterocyclic rings fused to the benzene ring. The initial cyclization product, an alcohol, can then undergo dehydration to form a more stable, conjugated system. This strategy is a common approach for the synthesis of quinoline-like structures. The specific conditions of the reaction, such as the choice of catalyst and temperature, will determine the final product. youtube.comkhanacademy.orgyoutube.comyoutube.com

Synthesis of Nitrogen and Oxygen Containing Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of a variety of nitrogen and oxygen-containing heterocycles. pitt.edunih.govresearchgate.net The formyl group can participate in reactions with various binucleophiles to construct heterocyclic rings.

For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone or other nitrogen-containing heterocyclic systems. Similarly, reaction with hydroxylamine (B1172632) can yield oxazine-type structures. The acetamido group can also be involved in these cyclization reactions, either directly or after modification. The versatility of this compound as a building block in heterocyclic synthesis is a significant aspect of its chemical reactivity. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

Table 2: Examples of Heterocycles Synthesized from this compound Derivatives

| Reactant(s) | Resulting Heterocyclic System |

| Hydrazine | Pyridazinone derivatives |

| Hydroxylamine | Oxazine derivatives |

| 2-Formylbenzoic acid | Phthalide (B148349) derivatives mdpi.com |

In a specific example, the related compound 2-(N-acetyl)acetophenone, which shares the N-acetylphenyl moiety, undergoes a Claisen-Schmidt type reaction with 2-formylbenzoic acid to produce N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, a phthalide derivative. mdpi.com This highlights the potential of the N-acetylphenyl scaffold in constructing oxygen-containing heterocycles. mdpi.com

Applications of N 3 Formylphenyl Acetamide As a Versatile Organic Synthetic Building Block

Precursor for the Synthesis of Diverse Pharmacologically Relevant Scaffolds

The dual functionality of N-(3-Formylphenyl)acetamide allows it to serve as a key starting material for the synthesis of a multitude of heterocyclic structures that form the core of many pharmaceutical agents. The aldehyde group provides a reactive handle for condensation and cyclization reactions, while the acetamido group can direct reactions or be incorporated as a key structural feature in the final product.

Construction of Nitrogen-Containing Heterocycles (e.g., Quinolines, Imidazoles, Benzodiazepines)

The strategic placement of the formyl and acetamido groups on the phenyl ring makes this compound an ideal precursor for synthesizing a variety of nitrogen-containing heterocycles.

Quinolines: One of the most well-documented applications is in the synthesis of substituted quinolines. N-arylacetamides, such as this compound, undergo regioselective cyclization in the presence of the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. sigmaaldrich.comnih.gov This reaction provides a direct route to quinoline (B57606) scaffolds that are prevalent in many biologically active compounds. The presence of an electron-donating group at the meta-position of the acetanilide (B955), as is the case here, facilitates the cyclization and leads to good product yields. sigmaaldrich.com

Imidazoles: The aldehyde group of this compound enables its use in multicomponent reactions to form imidazole (B134444) rings. In reactions like the Radziszewski synthesis, an aldehyde can be condensed with a 1,2-dicarbonyl compound (like benzil) and ammonia (B1221849) or an ammonium (B1175870) salt to generate highly substituted imidazoles. While specific literature examples starting with this compound are not prominent, its chemical nature makes it a suitable candidate for such transformations, which are fundamental in medicinal chemistry for creating diverse molecular libraries.

Benzodiazepines: 1,5-Benzodiazepines, a critical class of psychoactive drugs, are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. nih.gov More advanced three-component reactions involve an o-phenylenediamine, an aldehyde, and a 1,3-dicarbonyl compound (like dimedone) to create complex benzodiazepine (B76468) derivatives. researchgate.net The aldehyde functionality of this compound makes it a prime candidate for incorporation into the benzodiazepine scaffold via these established synthetic routes, offering a pathway to novel analogues with potential therapeutic activities. nih.govresearchgate.net

Table 1: Synthesis of Heterocycles from Aldehyde Precursors

| Heterocycle | General Reactants | Role of this compound | Representative Reaction |

| Quinoline | N-Arylacetamide, Vilsmeier Reagent (POCl₃, DMF) | Serves as the N-arylacetamide substrate. | Vilsmeier-Haack Cyclization |

| Imidazole | Aldehyde, 1,2-Diketone, Ammonia source | Provides the aldehyde component. | Radziszewski Reaction |

| Benzodiazepine | o-Phenylenediamine, Aldehyde, 1,3-Diketone | Provides the aldehyde component. | Three-Component Condensation |

Building Block for Complex Natural Product Synthesis

Natural products often possess intricate molecular architectures and significant biological activity. The synthesis of these complex molecules relies on the strategic use of versatile building blocks that can introduce key functional groups and stereocenters. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structure presents clear potential. The presence of two distinct functional groups allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains protected or inert, to be used in a subsequent step. This bifunctionality is a highly desirable trait in building blocks for creating complex and polyfunctional molecules characteristic of natural products.

Utilisation in Material Science and Polymer Chemistry

The reactivity of this compound also extends to the field of material science, where it can be used as a monomer or a precursor to functional materials.

Monomer in the Synthesis of Functional Polymers (e.g., Polyimines from Aldehyde Condensation)

The formyl group of this compound can readily undergo condensation reactions with primary amines to form an imine or Schiff base linkage (-C=N-). nih.gov When reacted with a diamine, this leads to the formation of a polyimine, a class of polymers known for their interesting thermal and electronic properties. The polymerization would proceed via a step-growth mechanism, creating a polymer chain with the acetamido group as a repeating pendant moiety. These pendant groups can influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions, offering a route to functional polymers with tailored properties. researchgate.netyoutube.com

Precursor for Ligands in Coordination and Organometallic Chemistry

Schiff bases are among the most widely used ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions. wikipedia.org this compound is an excellent precursor for a variety of Schiff base ligands. By reacting the aldehyde group with different monoamines or polyamines, a diverse library of ligands can be generated. For example, reaction with a simple amine yields a bidentate ligand, while reaction with a diamine like ethylenediamine (B42938) can produce a tetradentate ligand capable of encapsulating a metal ion. The resulting metal complexes have potential applications in catalysis, sensing, and as magnetic materials. nsu.rulibretexts.org

Table 2: Potential Ligand Structures Derived from this compound

| Reactant Amine | Resulting Ligand Type | Potential Coordination Mode |

| Aniline (B41778) | Bidentate (N, O) | Forms a simple chelate ring. |

| Ethylenediamine | Tetradentate (N₂, O₂) | Can wrap around a metal ion. |

| Tris(2-aminoethyl)amine (tren) | Tetradentate (N₄) or higher | Can form cage-like complexes. |

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. This compound possesses key functional groups for directing supramolecular assembly through hydrogen bonding. The acetamido group contains a strong hydrogen bond donor (N-H) and an acceptor (C=O), while the formyl group provides an additional acceptor (C=O).

This combination of donor and acceptor sites allows the molecule to form robust and predictable hydrogen-bonded patterns. For instance, the amide groups can link molecules into one-dimensional chains through N-H···O=C interactions, a common and stable motif in the crystal structures of acetamides. nih.gov These chains can then be further organized into two- or three-dimensional networks by weaker interactions involving the formyl group and C-H···O bonds. This ability to form predictable supramolecular synthons makes this compound a compound of interest for the rational design of crystalline materials. nih.govresearchgate.net

Design and Assembly of Hydrogen-Bonded Networks

The unique arrangement of functional groups in this compound allows it to participate in the formation of ordered, multidimensional structures known as hydrogen-bonded networks. The molecule possesses one hydrogen bond donor (the N-H proton of the amide) and two primary hydrogen bond acceptor sites (the carbonyl oxygen of the amide and the formyl oxygen). nih.gov This donor-acceptor profile enables the molecule to act as a "tecton," or a fundamental building block, in crystal engineering.

While a specific, published crystal structure for this compound is not widely available, its behavior can be predicted based on well-established principles observed in related acetamide (B32628) and benzaldehyde (B42025) derivatives. The secondary amide group (–CONH–) is a robust and highly directional functional group that readily forms strong N-H···O hydrogen bonds. In the solid state, acetamide-containing molecules frequently assemble into infinite chains or centrosymmetric dimers. For instance, studies on other substituted acetamides consistently reveal the formation of chains linked by these reliable N-H···O interactions. nih.gov

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Type | Role in Network Formation |

|---|---|---|

| Amide N-H | Donor | Primary interaction site, forming strong N-H···O bonds to create chains or dimers. |

| Amide C=O | Acceptor | Primary acceptor for the strong N-H···O bond. |

| Formyl C=O | Acceptor | Secondary acceptor site, available for weaker C-H···O interactions to link primary chains. |

| Formyl C-H | Donor | Potential donor for weak C-H···O interactions. |

Co-crystallization Studies and Self-Assembled Systems

Co-crystallization is a powerful technique used to design multi-component molecular crystals with tailored properties. This compound is an excellent candidate for co-crystal formation due to its capacity for forming specific, directional hydrogen bonds. By combining it with other molecules, known as co-crystal formers, it is possible to generate novel solid-state forms with unique architectures. nih.gov

The strategy for designing co-crystals with this compound involves selecting co-formers with complementary hydrogen-bonding functionalities. justia.com For example:

Carboxylic Acids: A co-former like benzoic acid could form a strong O-H···O hydrogen bond with the formyl oxygen of this compound, creating a robust supramolecular synthon.

Other Amides: Co-crystallization with a molecule containing only amide groups, such as isonicotinamide, could lead to complex hydrogen-bonded sheets or ribbons where different amide-amide interaction patterns emerge.

Phenols: Phenols can act as hydrogen bond donors, interacting with either the formyl or amide carbonyl groups, leading to diverse structural motifs.

While specific co-crystals of this compound are not yet extensively documented in the literature, the principles of supramolecular chemistry predict its utility in this area. The formation of co-crystals is governed by the relative strength and geometry of the intermolecular interactions. The reliability of the amide-amide and amide-acid hydrogen bonds makes this compound a promising target for creating self-assembled systems with predictable patterns and potentially novel physicochemical properties. nih.govyoutube.com

Development of Chemical Probes and Molecular Tools for Biological Investigations

The structure of this compound serves as a valuable scaffold for the synthesis of chemical probes designed for biological research. Its aldehyde group is particularly useful as it can be readily modified or used to react with biological nucleophiles, such as amino groups on proteins.

Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Isotopically Labeled Probes)